molecular formula C9H17ClN2O2 B1422192 4-(Piperidin-4-yl)morpholin-3-one hydrochloride CAS No. 891790-19-5

4-(Piperidin-4-yl)morpholin-3-one hydrochloride

Cat. No.: B1422192
CAS No.: 891790-19-5
M. Wt: 220.69 g/mol
InChI Key: XSHWIWKBIOMUFG-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)morpholin-3-one hydrochloride is a chemical compound with the molecular formula C9H17ClN2O2. It is a derivative of morpholine and piperidine, both of which are important heterocyclic compounds in organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Piperidin-4-yl)morpholin-3-one hydrochloride typically involves the reaction of morpholine with 4-piperidone under specific conditions. One common method involves the use of hydrogen and a platinum or palladium catalyst to facilitate the reaction. The reaction is carried out under a pressure of 1 MPa or less .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)morpholin-3-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

4-(Piperidin-4-yl)morpholin-3-one hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)morpholin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-4-yl)morpholine: Similar in structure but lacks the hydrochloride group.

    3-(Piperidin-4-yl)morpholin-2-one: Differing in the position of the carbonyl group.

    4-(Piperidin-4-yl)oxazolidin-2-one: Contains an oxazolidinone ring instead of a morpholinone ring.

Uniqueness

4-(Piperidin-4-yl)morpholin-3-one hydrochloride is unique due to its specific combination of the piperidine and morpholine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Biological Activity

4-(Piperidin-4-yl)morpholin-3-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in pathological processes such as cancer and neurodegenerative diseases.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction. In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer types, including hepatocellular carcinoma (HCC) and breast cancer.

Cell Line IC50 (µM) Mechanism
HCCLM33.1Induction of apoptosis
MCF-7 (Breast)5.0Cell cycle arrest

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects against amyloid beta-induced toxicity, which is relevant in Alzheimer's disease research. It appears to disrupt the aggregation of amyloid beta oligomers, potentially preventing neurodegeneration.

Case Studies

  • Hepatocellular Carcinoma Study :
    A study published in Organometallic Chemistry explored the effects of this compound on HCC cells. The results showed a dose-dependent inhibition of cell growth, with a notable increase in apoptotic markers at higher concentrations .
  • Neuroprotection Against Amyloid Beta :
    Research highlighted in Molecular Biology Reports demonstrated that this compound could effectively inhibit amyloid beta oligomerization in vitro, suggesting potential therapeutic applications in Alzheimer’s disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Biological Activity IC50 (µM)
4-(Piperidin-1-yl)morpholin-3-oneModerate anticancer activity10.0
Morpholine derivativesVariable neuroprotective effects15.0

Properties

IUPAC Name

4-piperidin-4-ylmorpholin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c12-9-7-13-6-5-11(9)8-1-3-10-4-2-8;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHWIWKBIOMUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCOCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.